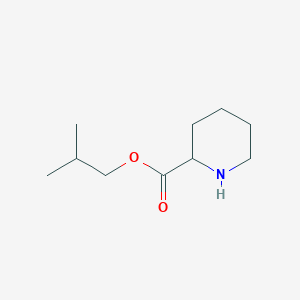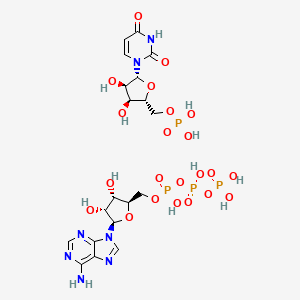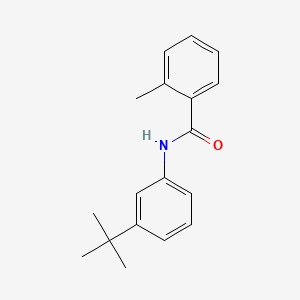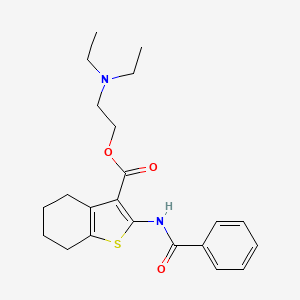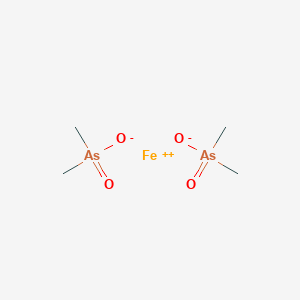
Ferrous cacodylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous cacodylate is a chemical compound with the molecular formula ( \text{Fe(C}_2\text{H}_6\text{AsO}_2)_2 ) It is a coordination complex where ferrous ions (Fe(^{2+})) are bonded to cacodylate anions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrous cacodylate can be synthesized by reacting ferrous salts, such as ferrous sulfate or ferrous chloride, with sodium cacodylate in an aqueous solution. The reaction typically occurs under mild conditions, with the ferrous salt being dissolved in water and then mixed with an aqueous solution of sodium cacodylate. The resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would involve controlled reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or filtration.
Chemical Reactions Analysis
Types of Reactions: Ferrous cacodylate undergoes various chemical reactions, including:
Oxidation: Ferrous ions (Fe(^{2+})) can be oxidized to ferric ions (Fe(^{3+})) in the presence of oxidizing agents.
Reduction: Under reducing conditions, this compound can be reduced to elemental iron.
Substitution: The cacodylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or hydrogen gas (H(_2)) can be used.
Substitution: Ligands such as ethylenediamine or other amines can replace cacodylate under appropriate conditions.
Major Products:
Oxidation: Ferric cacodylate or ferric oxide.
Reduction: Elemental iron and cacodylic acid.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Ferrous cacodylate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry to study the behavior of ferrous ions in different ligand environments.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in the treatment of iron deficiency anemia.
Industry: Potential use in catalysis and as a precursor for other iron-containing compounds.
Mechanism of Action
The mechanism of action of ferrous cacodylate involves the interaction of ferrous ions with biological molecules. In biological systems, ferrous ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial for processes such as oxygen transport and cellular respiration. The cacodylate anion may also play a role in stabilizing the ferrous ion and facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Ferrous sulfate (FeSO(_4)): Commonly used as an iron supplement.
Ferrous gluconate (Fe(C(_6)H(_11)O(_7))(_2)): Another iron supplement with different bioavailability.
Ferric citrate (Fe(C(_6)H(_5)O(_7))): Used in medicine to regulate blood iron levels.
Comparison: Ferrous cacodylate is unique due to the presence of the cacodylate ligand, which may confer different solubility, stability, and bioavailability properties compared to other ferrous compounds. Its specific coordination environment can also influence its reactivity and interactions in biological and chemical systems.
Properties
CAS No. |
59672-21-8 |
|---|---|
Molecular Formula |
C4H12As2FeO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
dimethylarsinate;iron(2+) |
InChI |
InChI=1S/2C2H7AsO2.Fe/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
LJDKSIZJPLWCTD-UHFFFAOYSA-L |
Canonical SMILES |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






